CWP232291 -

CWP232291

Catalog Number: EVT-287445
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CWP232291 is a small molecule and prodrug of CWP232204 targeting Src associated in mitosis, of 68 kDa (Sam68 or KHDRBS1), with potential antineoplastic activity. CWP232291 is converted in serum into its active form CWP232204 which binds to Sam68, thereby resulting in the induction of apoptosis in selective cancer cells. Due to the multimodular structure of Sam68, the apoptosis mediated by CWP232204-Sam68 interaction can be attributed to 1) activation of transcription factor NF-kB induced by tumor necrosis factor alpha signaling, 2) alternative splicing of BCL-2 apoptosis gene, driving the balance towards pro-apoptotic as opposed to anti-apoptotic isoforms, 3) down-regulation of the anti-apoptotic protein survivin via Want signaling.
Source

CWP232291 was obtained from JW Pharmaceutical Corporation, based in Seoul, South Korea. It is currently undergoing clinical evaluations, including Phase I and II trials, to assess its efficacy and safety in treating conditions like acute myeloid leukemia and other cancers characterized by Wnt pathway activation .

Classification

CWP232291 can be classified as a peptidomimetic compound that selectively targets RNA-binding proteins such as Sam68. Its mechanism of action involves inhibiting the transcriptional activity of β-catenin, a key player in the Wnt signaling pathway .

Synthesis Analysis

The synthesis of CWP232291 involves several steps that can be categorized into distinct methodologies. The compound is derived from thienopyrimidine derivatives through a series of chemical reactions.

Methods

  1. Initial Formation: The synthesis begins with the preparation of thienopyrimidine derivatives. For instance, 4-chlorothieno[2,3-d]pyrimidine can be converted into 4-aminothieno[2,3-d]pyrimidine using ammonium hydroxide.
  2. Substitution Reactions: The aminothienopyrimidine is then subjected to nucleophilic aromatic substitution with various benzyl bromides or benzoyl chlorides to yield the desired analogs in moderate yields.
  3. Purification: The final compounds are purified using standard chromatographic techniques to isolate CWP232291 from side products that may form during the synthesis .

Technical Details

  • Reagents Used: Common reagents include DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide), and various halogenated compounds for substitution reactions.
  • Yield: Yields for these reactions vary but can be optimized through careful control of reaction conditions such as temperature and time.
Molecular Structure Analysis

CWP232291's molecular structure plays a crucial role in its function as a Wnt/β-catenin inhibitor.

Structure

The compound features a thienopyrimidine core structure that is essential for its interaction with target proteins involved in the Wnt signaling pathway. Its specific arrangement allows for effective binding to β-catenin and modulation of its activity.

Data

  • Molecular Formula: The molecular formula of CWP232291 has not been explicitly provided in the available literature but typically includes elements such as carbon, hydrogen, nitrogen, and sulfur.
  • Molecular Weight: The exact molecular weight needs to be determined through experimental methods such as mass spectrometry.
Chemical Reactions Analysis

CWP232291 participates in several chemical reactions that are critical for its biological activity.

Reactions

  1. Inhibition of β-catenin: CWP232291 inhibits β-catenin's transcriptional activity by preventing its accumulation in the nucleus, which is essential for activating target genes involved in cell proliferation and survival.
  2. Degradation Pathway Activation: The compound promotes the degradation of β-catenin by enhancing the formation of the β-catenin destruction complex, which includes proteins like Axin and GSK3β .

Technical Details

  • Mechanism of Action: The mechanism involves competitive inhibition where CWP232291 binds to β-catenin or associated proteins, disrupting their interactions with transcription factors like TCF/LEF.
  • Experimental Validation: Western blotting and luciferase assays are commonly used to validate the inhibition effects on β-catenin signaling .
Mechanism of Action

The action of CWP232291 is primarily focused on modulating the Wnt/β-catenin signaling pathway.

Process

  1. Binding Affinity: CWP232291 binds to β-catenin or its associated regulatory proteins, preventing their interaction with TCF/LEF transcription factors.
  2. Signal Transduction Disruption: By inhibiting this interaction, CWP232291 effectively reduces the transcriptional activation of Wnt target genes such as c-Myc and Cyclin D1, which are critical for cell cycle progression and survival.

Data

  • Efficacy Studies: Studies have demonstrated that treatment with CWP232291 leads to decreased cell proliferation and increased apoptosis in cancer cell lines dependent on Wnt signaling .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of CWP232291 is essential for its application in pharmacology.

Physical Properties

  • Appearance: Typically appears as a solid crystalline compound.
  • Solubility: Solubility data should be assessed under various pH conditions to determine its bioavailability.

Chemical Properties

  • Stability: Stability studies should be conducted under different environmental conditions (temperature, light) to assess degradation pathways.
  • Reactivity: Reactivity with biological targets should be evaluated through kinetic studies to understand its interaction dynamics.
Applications

CWP232291 has significant potential applications in scientific research and medicine:

  1. Cancer Treatment: As a targeted therapy for cancers associated with aberrant Wnt signaling, particularly acute myeloid leukemia and castration-resistant prostate cancer.
  2. Research Tool: Utilized in research settings to study Wnt/β-catenin signaling mechanisms and their implications in cancer biology.
Mechanistic Insights into Wnt/β-Catenin Pathway Inhibition

Molecular Targets of CWP232291 in Canonical Wnt Signaling

β-Catenin Degradation via Endoplasmic Reticulum Stress Activation

CWP232291 induces endoplasmic reticulum (ER) stress, triggering the unfolded protein response (UPR) and subsequent apoptosis in cancer cells. In castration-resistant prostate cancer (CRPC) models, CWP232291 upregulates the proapoptotic protein CHOP (CCAAT/enhancer-binding protein homologous protein) and activates caspase-3, leading to proteasomal degradation of β-catenin. This process reduces cytoplasmic β-catenin levels by >60% and suppresses its nuclear translocation, as confirmed by western blotting and fluorescence microscopy [1] [2] [5]. The ER stress pathway thus serves as a primary mechanism for disabling Wnt/β-catenin signaling.

Modulation of Src-Associated Substrate in Mitosis (Sam68) Binding

CWP232291’s active metabolite, CWP232204, binds to Sam68, an RNA-binding protein involved in alternative splicing and cell-cycle regulation. This interaction disrupts Sam68’s function in mitotic progression and promotes apoptosis. In acute myeloid leukemia (AML) models, Sam68 inhibition correlates with reduced proliferation and increased caspase-dependent cell death. The Sam68 binding is specific to malignant cells, sparing normal hematopoietic precursors, indicating a tumor-selective mechanism [6] [7].

Suppression of Survivin and Anti-Apoptotic Gene Expression

CWP232291 downregulates survivin (BIRC5), an inhibitor of apoptosis protein (IAP), by >50% in prostate and ovarian cancer cell lines. This occurs via inhibition of β-catenin-dependent transcription, which normally sustains survivin expression. Concomitant reductions in Bcl-2 and MCL1 further shift cellular equilibrium toward apoptosis. In CRPC patient-derived xenografts, survivin suppression synergizes with ER stress to amplify caspase-3 activation [5] [8].

Table 1: Key Molecular Mechanisms of CWP232291 in Wnt/β-Catenin Inhibition

TargetEffect of CWP232291Functional OutcomeValidated Cancer Models
ER Stress Sensors↑ CHOP, ↑ cleaved caspase-3β-catenin degradation; apoptosisCRPC [1] [5]
Sam68Disrupted binding to RNA/DNACell-cycle arrest; apoptosisAML [6]
Survivin (BIRC5)↓ Expression (>50%)Caspase-3 activation; reduced cell viabilityCRPC, ovarian cancer [5]

Transcriptional Regulation of Wnt-Dependent Gene Networks

Inhibition of TCF/LEF1-Mediated Transcriptional Activity

CWP232291 suppresses TCF/LEF1-driven gene expression by blocking β-catenin nuclear translocation. Luciferase reporter assays in CRPC cells show >70% reduction in TCF/LEF transcriptional activity post-treatment. This directly downregulates Wnt target genes (e.g., AXIN2, MYC, CCND1), impairing cell proliferation and survival. In ovarian cancer patient-derived organoids, TCF/LEF inhibition synergizes with cisplatin to overcome chemoresistance [2] [6].

Crosstalk with Androgen Receptor Signaling in Prostate Cancer

In CRPC, CWP232291 disrupts bidirectional crosstalk between β-catenin and androgen receptor (AR) pathways. It reduces AR and AR-V7 splice variant expression by 40–60% by inhibiting β-catenin-mediated coactivation. Chromatin immunoprecipitation (ChIP) assays confirm diminished AR occupancy at Wnt-related genes (e.g., WNT5A, LEF1). Conversely, AR blockade enhances CWP232291’s suppression of β-catenin, creating a feedback loop that augments efficacy in CRPC [2] [5] [9].

Table 2: Transcriptional Targets Modulated by CWP232291

GeneRegulationBiological RoleImpact of CWP232291
AXIN2DownregulatedNegative Wnt regulator↑ 2.5-fold; stabilizes destruction complex
MYCDownregulatedCell proliferation↓ 60–70%; induces G1/S arrest
WNT5ADownregulatedNon-canonical Wnt ligand↓ 40%; blocks AR coactivation
LEF1DownregulatedTCF/LEF transcription factor↓ 55%; inhibits β-catenin nuclear entry

Properties

Product Name

CWP232291

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

CWP-232291; CWP232291; CWP 232291.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.